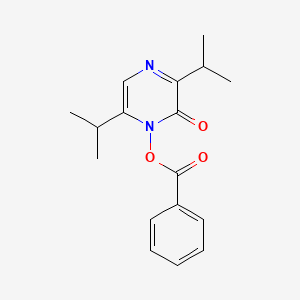
1-(Benzoyloxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzoyloxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one is a synthetic organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a pyrazinone core substituted with benzoyloxy and isopropyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzoyloxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable carbonyl compound.
Introduction of Isopropyl Groups: The isopropyl groups can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Benzoylation: The final step involves the benzoylation of the hydroxyl group using benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(Benzoyloxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazinone derivatives.
Scientific Research Applications
1-(Benzoyloxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzoyloxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group may enhance its binding affinity to these targets, while the isopropyl groups contribute to its overall stability and lipophilicity. The compound may exert its effects through the inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Hydroxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one: Lacks the benzoyloxy group, resulting in different reactivity and binding properties.
1-(Methoxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one: Contains a methoxy group instead of benzoyloxy, leading to variations in chemical behavior and applications.
Uniqueness
1-(Benzoyloxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and enhances its potential for various applications in research and industry.
Properties
CAS No. |
111730-58-6 |
|---|---|
Molecular Formula |
C17H20N2O3 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
[2-oxo-3,6-di(propan-2-yl)pyrazin-1-yl] benzoate |
InChI |
InChI=1S/C17H20N2O3/c1-11(2)14-10-18-15(12(3)4)16(20)19(14)22-17(21)13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI Key |
LMZGWUPLJIWGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(C(=O)N1OC(=O)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















